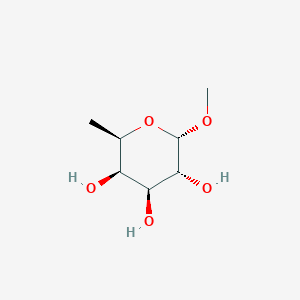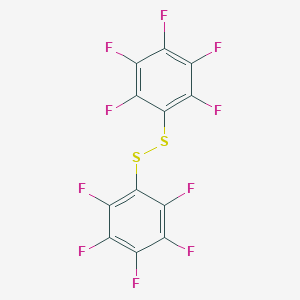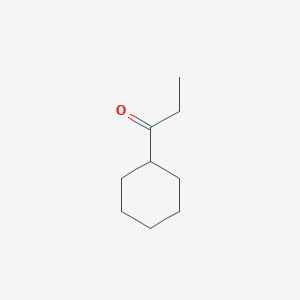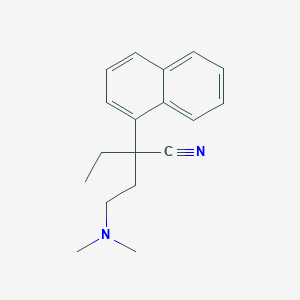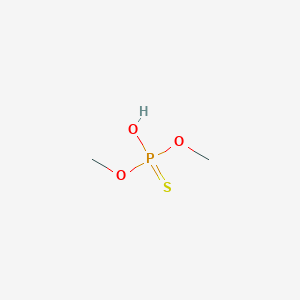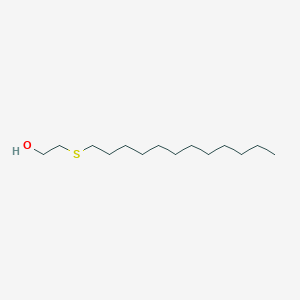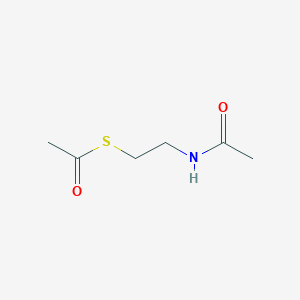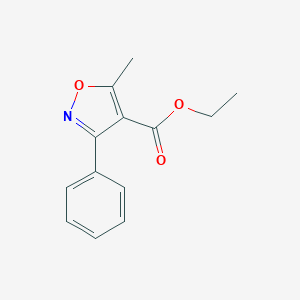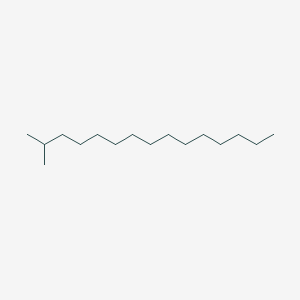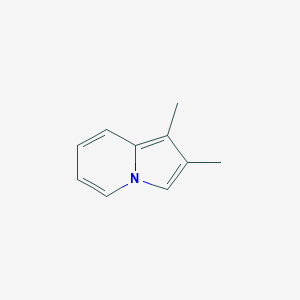
1,2-Dimethylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylindolizine is a heterocyclic organic compound with a fused pyrrolidine ring and an indole ring. It has been the subject of scientific research due to its unique structural properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylindolizine varies depending on its application. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties due to its ability to form pi-conjugated systems, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
Effets Biochimiques Et Physiologiques
1,2-Dimethylindolizine has been shown to have various biochemical and physiological effects. In medicine, 1,2-Dimethylindolizine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which leads to the destruction of cancer cells. In materials science, 1,2-Dimethylindolizine exhibits semiconducting properties, which allows for the transport of electrons. In organic chemistry, 1,2-Dimethylindolizine induces enantioselective reactions by acting as a chiral auxiliary, which allows for the formation of chiral products.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dimethylindolizine has advantages and limitations for lab experiments. One advantage is its potential as a building block for organic electronic devices due to its semiconducting properties. Another advantage is its potential as a chiral auxiliary in enantioselective reactions. However, one limitation is its low solubility in common solvents, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 1,2-Dimethylindolizine. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the study of its potential as a building block for organic electronic devices, as well as its potential as a chiral auxiliary in enantioselective reactions. Additionally, the study of its potential as an anticancer agent could lead to the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of 1,2-Dimethylindolizine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid to form a cyclic imine, which is then reduced to form 1,2-Dimethylindolizine. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate, which is then cyclized to form 1,2-Dimethylindolizine. The Bischler-Napieralski reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then cyclized to form 1,2-Dimethylindolizine.
Applications De Recherche Scientifique
1,2-Dimethylindolizine has been the subject of scientific research due to its potential applications in various fields, including medicine, materials science, and organic chemistry. In medicine, 1,2-Dimethylindolizine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 1,2-Dimethylindolizine has been studied for its potential as a building block for organic electronic devices, as it has been shown to exhibit semiconducting properties. In organic chemistry, 1,2-Dimethylindolizine has been studied for its potential as a chiral auxiliary, as it has been shown to induce enantioselective reactions.
Propriétés
Numéro CAS |
1125-77-5 |
|---|---|
Nom du produit |
1,2-Dimethylindolizine |
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
1,2-dimethylindolizine |
InChI |
InChI=1S/C10H11N/c1-8-7-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3 |
Clé InChI |
LXJSTVUBHWUAOY-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=CC=CC2=C1C |
SMILES canonique |
CC1=CN2C=CC=CC2=C1C |
Synonymes |
1,2-Dimethylindolizine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




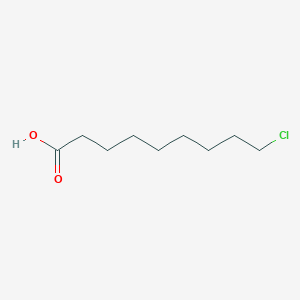
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)

